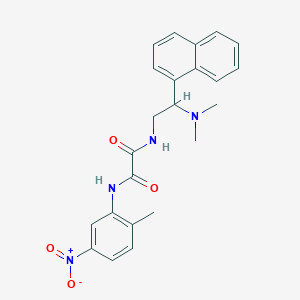
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrophilic Substitution and Proton Sponges
Research on naphthalene derivatives has shown that they can undergo electrophilic substitution, leading to the creation of push-pull derivatives and proton sponges. This is significant in the development of materials with specific electronic properties, useful in various chemical sensors and molecular electronics. For example, the study by Mekh et al. (2010) explores the electrophilic substitution in bis(dimethylamino)acenaphthylene derivatives, demonstrating their potential as proton sponges due to their ability to undergo H/D exchange and direct substitution reactions (M. A. Mekh, A. F. Pozharskii, & V. A. Ozeryanskii, 2010).
Fluorescent Probes for β-Amyloid
Naphthalene derivatives have been explored as fluorescent probes for β-amyloid, which is significant in Alzheimer's disease research. The ability to synthesize compounds that can bind to amyloid aggregates enables the development of diagnostic tools for early detection of Alzheimer's. A study by Fa et al. (2015) introduced a novel fluorescent probe based on naphthalene derivatives, showing high binding affinities toward Aβ(1–40) aggregates, indicating its potential as a powerful tool for the molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
Immobilized Enzyme Membranes
Naphthalene-based polyimides, synthesized from naphthalene derivatives, have been used as immobilized enzyme membranes. This application is crucial in biotechnology and medical research for developing biosensors and enzymatic reactors. A study by Paşahan et al. (2011) illustrates the synthesis of naphthalene-based polyimides and their use in immobilizing glucose oxidase, highlighting their effectiveness in biosensor applications (Aziz Paşahan et al., 2011).
Molecular Recognition and Sensor Applications
The incorporation of naphthalene units into molecular frameworks has enabled the development of selective fluorescent probes for metal ions, such as zinc, highlighting their importance in environmental monitoring and biological research. Research by Lee et al. (2015) on a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrates its selective fluorescence enhancement upon zinc ion addition, making it suitable for high-resolution imaging in biological systems (Ji Ha Lee et al., 2015).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-11-12-17(27(30)31)13-20(15)25-23(29)22(28)24-14-21(26(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHPTHZQQIRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
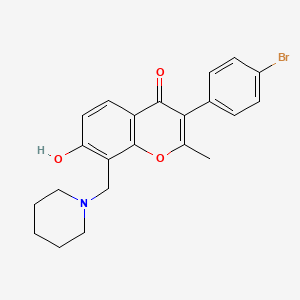
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)
![5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2657778.png)


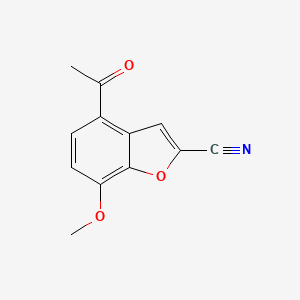
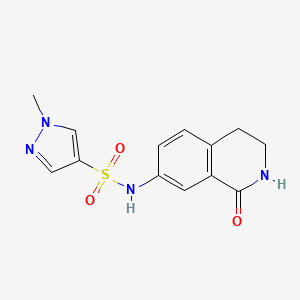

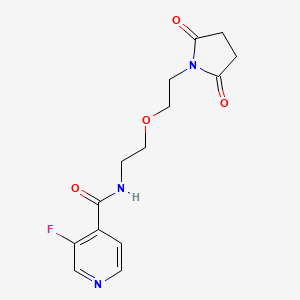
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2657789.png)
